Cbz-N-methyl-L-phenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Cbz-N-methyl-L-phenylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, synthesis, and applications of Cbz-N-methyl-L-phenylalanine. This document offers a blend of foundational knowledge and practical, field-proven insights to facilitate its effective use in the laboratory.
The Strategic Advantage of N-Methylation in Peptide Drug Design
The therapeutic potential of many peptides is often hindered by poor pharmacokinetic properties, such as low metabolic stability and a lack of oral bioavailability.[1] N-methylation of the peptide backbone is a powerful strategy to overcome these limitations.[1][2] Inspired by the robust pharmacokinetic profile of naturally occurring N-methylated cyclic peptides like cyclosporine, the targeted incorporation of N-methylated amino acids has become a key tactic in medicinal chemistry.[1]
Cbz-N-methyl-L-phenylalanine is a crucial building block in this endeavor. The N-methyl group enhances proteolytic resistance by sterically shielding the adjacent peptide bond from enzymatic cleavage.[2] This modification also reduces the number of hydrogen bond donors, which can increase lipophilicity and improve membrane permeability, a critical factor for oral absorption.[2][3] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and selectivity.[4]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Cbz-N-methyl-L-phenylalanine is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | [4] |
| Synonyms | N-(Benzyloxycarbonyl)-N-methyl-L-phenylalanine, Z-MePhe-OH | [4] |
| CAS Number | 2899-07-2 | [4] |
| Molecular Formula | C₁₈H₁₉NO₄ | [4] |
| Molecular Weight | 313.35 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 67.0 to 71.0 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Insoluble in water. | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Molecular Structure:
Caption: Synthetic pathway for Cbz-N-methyl-L-phenylalanine.
Step-by-Step Experimental Methodology
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
N-Cbz Protection of L-Phenylalanine Methyl Ester:
-
Dissolve L-phenylalanine methyl ester hydrochloride in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate. The base neutralizes the hydrochloride and the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise with vigorous stirring. The amino group of the phenylalanine methyl ester acts as a nucleophile, attacking the carbonyl carbon of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Cbz-L-phenylalanine methyl ester. [6]
-
-
N-methylation of N-Cbz-L-Phenylalanine Methyl Ester:
-
Dissolve the N-Cbz-L-phenylalanine methyl ester in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise. NaH is a strong, non-nucleophilic base that deprotonates the carbamate nitrogen, making it a potent nucleophile.
-
After stirring for a few minutes, add methyl iodide dropwise. The deprotonated nitrogen attacks the methyl group of MeI in an SN2 reaction.
-
Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to give crude N-Cbz-N-methyl-L-phenylalanine methyl ester. [4]
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the crude methyl ester in a suitable solvent mixture, such as THF and water.
-
Add an aqueous solution of NaOH or LiOH and stir at room temperature. The hydroxide ions hydrolyze the methyl ester to the corresponding carboxylate salt.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2 with 1 M HCl. This protonates the carboxylate, causing the product to precipitate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude Cbz-N-methyl-L-phenylalanine. [6]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. [7]Alternatively, for higher purity, flash column chromatography on silica gel can be employed.
-
Self-Validating System for Scientific Integrity: Each step of this protocol must be monitored by TLC to ensure complete conversion before proceeding to the next. The identity and purity of the final product should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product's melting point should also be compared to the literature value as a purity check.
Key Applications in Peptide Synthesis
Cbz-N-methyl-L-phenylalanine is a valuable building block for the synthesis of peptides with enhanced therapeutic properties.
Incorporation into Peptide Chains
The protected amino acid can be coupled to the N-terminus of a growing peptide chain using standard coupling reagents like HBTU, HATU, or EDC/HOBt. The bulky Cbz group and the N-methyl substituent can sometimes slow down the coupling reaction, necessitating longer reaction times or double coupling cycles.
Peptide Coupling Workflow:
Caption: Incorporation of Cbz-N-methyl-L-phenylalanine in Solid-Phase Peptide Synthesis.
Cbz Group Deprotection
The Cbz group is typically removed via catalytic hydrogenolysis, a mild and efficient method that is orthogonal to many other protecting groups used in peptide synthesis. [6]
-
Procedure: The Cbz-protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF) and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1 atm, using a balloon) until the reaction is complete. [6]The catalyst is removed by filtration through Celite, and the deprotected peptide is obtained upon solvent evaporation.
Impact on Pharmacokinetics: A Case Study
The strategic use of N-methylation has been shown to dramatically improve the pharmacokinetic profile of peptide drugs. For instance, a full N-methyl scan of the somatostatin analog cyclo(-PFwKTF-) revealed that a tri-N-methylated version exhibited a remarkable 10% oral bioavailability. [1]This demonstrates the profound impact that multiple N-methylations can have on intestinal permeability and metabolic stability, transforming a poorly bioavailable peptide into a viable oral drug candidate. [1][3]
Safety and Handling
Cbz-N-methyl-L-phenylalanine should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Cbz-N-methyl-L-phenylalanine is a cornerstone reagent for the synthesis of next-generation peptide therapeutics. Its incorporation allows for the rational design of peptides with enhanced stability, permeability, and oral bioavailability. A deep understanding of its chemical properties, a validated synthetic protocol, and strategic application in peptide synthesis are essential for leveraging its full potential in drug discovery and development. This guide provides the necessary technical foundation for researchers to confidently and effectively utilize this powerful chemical tool.
References
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PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-phenylalanine methylamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
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ChemBK. (n.d.). N-CBZ-N-METHYL-D-PHENYLALANINE. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from [Link]
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PubMed. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Retrieved from [Link]
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Figshare. (n.d.). Collection - N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles - Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Retrieved from [Link]
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PubMed Central. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
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Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. Retrieved from [Link]
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PubMed. (1981). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
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